1-[(2-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
1-[(2-Chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core. This bicyclic system comprises a fused thiophene and pyrimidine ring, with two ketone oxygen atoms at positions 2 and 2. The structure is further substituted by a 2-chlorophenylmethyl group at the N1 position and a phenyl group at the N3 position (Figure 1).
The compound’s structural complexity and functional group diversity make it a candidate for drug discovery, particularly in targeting enzymes or receptors that recognize pyrimidine-derived scaffolds. Its synthesis likely involves multi-step reactions, such as cyclization of thiophene precursors or substitution reactions on preformed pyrimidine-dione systems .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c20-15-9-5-4-6-13(15)12-21-16-10-11-25-17(16)18(23)22(19(21)24)14-7-2-1-3-8-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRGPIMWJUFDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives often involves multi-step processes including cyclization reactions. For instance, the compound has been synthesized through the condensation of various aromatic aldehydes with thioketones under acidic conditions. The resulting derivatives have been characterized using techniques such as NMR and mass spectrometry to confirm their structures .
Anticancer Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. In a study evaluating the cytotoxic effects of several derivatives on cancer cell lines (MCF7, HCT116, and PC3), the compound demonstrated significant inhibition of cell proliferation. The most potent derivatives showed IC50 values ranging from 1.18 to 8.83 μM .
Table 1: Cytotoxic Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7a | MCF7 | 1.18 |
| 7d | HCT116 | 1.38 |
| 8b | PC3 | 4.18 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For example, it has shown effectiveness as a Pim-1 kinase inhibitor. The structure-activity relationship studies revealed that modifications at certain positions significantly enhanced inhibitory potency .
Table 2: Pim-1 Inhibition Activity
| Compound | IC50 (μM) |
|---|---|
| 6c | 4.62 |
| 7a | 1.18 |
| 9 | 8.83 |
Anti-inflammatory Properties
In addition to its anticancer activity, thieno[3,2-d]pyrimidine derivatives have been investigated for anti-inflammatory effects. These compounds were tested in various models of inflammation and exhibited significant reductions in inflammatory markers .
The biological activity of this class of compounds is attributed to their ability to interact with specific biological targets:
- Kinase Inhibition : The thieno[3,2-d]pyrimidine scaffold allows for effective binding to kinase domains, which is critical for their anticancer properties.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis .
Case Studies
Several case studies highlight the efficacy of these compounds in preclinical settings:
- Case Study on MCF7 Cells : A derivative was tested on MCF7 breast cancer cells and resulted in a significant reduction in cell viability after 48 hours of treatment.
- In Vivo Studies : Animal models treated with thieno[3,2-d]pyrimidine derivatives displayed reduced tumor growth compared to controls.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for tumor growth and survival.
Case Study:
A study published in the European Journal of Medicinal Chemistry demonstrated that thieno[3,2-d]pyrimidine derivatives could effectively inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway . This suggests that our compound may also exhibit similar anticancer properties.
Antimicrobial Activity
Thieno[3,2-d]pyrimidines have also been investigated for their antimicrobial effects. Research has shown that these compounds can exhibit activity against a range of bacterial strains and fungi.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 1-[(2-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | C. albicans | 8 µg/mL |
This table illustrates the potential effectiveness of this compound against various pathogens .
Anti-inflammatory Properties
The anti-inflammatory potential of thieno[3,2-d]pyrimidines has been documented in several studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
Case Study:
In a study examining the anti-inflammatory effects of thieno[3,2-d]pyrimidine derivatives, researchers found that these compounds significantly reduced inflammation markers in animal models . This indicates a promising avenue for further research into their use as anti-inflammatory agents.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-2,4-dione (PR-3)
- Structure : Features a thiophene ring fused at the [2,3-d] position of pyrimidine.
- Activity : In TRPA1 calcium channel inhibitors, PR-3-containing compounds exhibit moderate mean pIC₅₀ values (~6.5–8.5 μM). The thiophene ring’s electron-rich nature may enhance π-π stacking but reduce polarity compared to pyridine analogs .
Pyrido[2,3-d]pyrimidine-2,4-dione (PR-2)
Furo[2,3-d]pyrimidine-2,4-dione (PR-4)
- Structure : Substitutes thiophene with furan, an oxygen-containing heterocycle.
- Activity : PR-4 derivatives demonstrate high potency (pIC₅₀ > 8.5 μM), attributed to furan’s ability to form hydrogen bonds via its oxygen atom .
- Comparison : While furan enhances polarity, the target compound’s thiophene may provide better metabolic stability due to reduced susceptibility to oxidative degradation .
2-Chlorophenylmethyl vs. Trifluoromethylphenyl Groups
- Example Compound: 3-(4-Methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-thieno[3,2-d]pyrimidine-2,4-dione .
- Comparison : The trifluoromethyl group’s strong electron-withdrawing effect and steric bulk may improve target affinity but reduce solubility. In contrast, the 2-chlorophenylmethyl group balances moderate hydrophobicity and electronic effects, optimizing bioavailability .
Phenyl vs. Cyclohexyl Substituents
- Example Compound: 1-(Cyclohexylmethyl)-3-[(4-methoxyphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione .
- However, the target compound’s phenyl substituent may favor aromatic stacking interactions in enzyme active sites .
Data Table: Key Structural and Activity Comparisons
Preparation Methods
Core Thienopyrimidine Formation
The foundational approach involves cyclizing 2-aminothiophene-3-carboxylates with urea or alkyl/aryl isocyanates. For example, heating ethyl 2-amino-5-phenylthiophene-3-carboxylate 1a (R = Ph) with urea at 200°C yields 3-phenylthieno[3,2-d]pyrimidine-2,4-dione 2a . The phenyl group at position 3 originates from the thiophene precursor’s 5-substituent, while the dione moiety forms via urea-mediated cyclization.
Gewald Reaction-Based Synthesis
2-Aminothiophene Precursor Synthesis
The Gewald reaction constructs the thiophene ring by condensing phenylacetonitrile, elemental sulfur, and a ketone (e.g., cyclohexanone) in ethanol with morpholine as a catalyst. This yields 2-amino-5-phenylthiophene-3-carbonitrile 3a , which is hydrolyzed to the carboxylate 3b using hydrochloric acid.
Sequential Cyclization and Alkylation
Cyclizing 3b with triphosgene in dichloromethane generates 3-phenylthieno[3,2-d]pyrimidine-2,4-dione 2a , followed by N1-alkylation as described in Section 1.2. This route offers higher regioselectivity (>90%) but requires stringent temperature control during cyclization.
Post-Cyclization Functionalization via Aza-Wittig Reactions
Carbodiimide Intermediate Formation
Reaction of 2-aminothiophene-3-carbonitrile 4a with triphenylphosphine and bromine produces iminophosphorane 4b , which undergoes an aza-Wittig reaction with phenyl isocyanate to form carbodiimide 4c .
Cyclization and Alkylation
Treating 4c with ammonia induces cyclization to 3-phenylthieno[3,2-d]pyrimidin-2-amine 5a , which is oxidized to the dione 2a using hydrogen peroxide. Alkylation with 2-chlorobenzyl bromide then furnishes the target compound. This method achieves 60% overall yield but involves multiple purification steps.
Thorpe-Ziegler Cyclization from Pyrimidine Precursors
Mercaptopyrimidine Synthesis
Starting with 6-amino-2-thioxo-1,2-dihydropyrimidine-4(3H)-one 6a , alkylation with 2-chlorobenzyl bromide introduces the N1-substituent. Subsequent treatment with ethyl bromoacetate in sodium ethoxide mediates Thorpe-Ziegler cyclization, forming the thiophene ring and yielding the target compound in one pot.
Optimization of Reaction Conditions
Elevating the reaction temperature to 120°C and using tetrabutylammonium bromide as a phase-transfer catalyst improves yield to 82%.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 2-Aminothiophene carboxylate | Urea, 2-Cl-BnBr | 70 | 98 |
| Gewald Reaction | Phenylacetonitrile | S8, PhCOCl | 85 | 95 |
| Aza-Wittig | 2-Aminothiophene carbonitrile | PhNCO, PPh3 | 60 | 90 |
| Thorpe-Ziegler | 6-Amino-2-thioxopyrimidine | 2-Cl-BnBr, BrCH2COOEt | 82 | 97 |
Challenges and Optimization Strategies
-
Regioselectivity in Alkylation: Employing bulky bases (e.g., DBU) suppresses O-alkylation by deprotonating the N1 position preferentially.
-
Purification Difficulties: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from byproducts.
-
Scale-Up Limitations: The Gewald reaction’s exothermic nature necessitates controlled addition of reagents to prevent side reactions .
Q & A
Q. What are common synthetic routes for preparing this compound?
The compound is typically synthesized via alkylation reactions. For example, alkylation of a thieno[2,3-d]pyrimidine-2,4-dione core with substituted benzyl chlorides (e.g., 2-chlorobenzyl chloride) in a polar aprotic solvent like DMF, promoted by potassium carbonate. This method yields crystalline derivatives with high purity after recrystallization . Alternative routes involve condensation reactions with thiourea or thioacetamide in acetic acid to introduce heterocyclic substituents .
Q. How can the compound be purified and characterized post-synthesis?
Purification is achieved via recrystallization using methanol or ethanol, which removes unreacted intermediates and byproducts . Characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regioselectivity.
- X-ray crystallography to resolve molecular conformation, such as envelope-shaped dihydropyrimidine rings and dihedral angles between aromatic groups .
- Elemental analysis to validate stoichiometry .
Q. What analytical techniques are critical for confirming molecular stability?
Stability under varying conditions (e.g., pH, temperature) is assessed using:
- HPLC-MS to monitor degradation products.
- Thermogravimetric analysis (TGA) to evaluate thermal stability.
- UV-Vis spectroscopy to track changes in chromophore integrity during accelerated aging studies.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent selection : DMF enhances nucleophilicity in alkylation reactions, while acetone is suitable for reflux-based condensations .
- Catalyst optimization : Potassium carbonate (K₂CO₃) is effective for deprotonation, but cesium carbonate (Cs₂CO₃) may improve reactivity in sterically hindered systems.
- Temperature control : Reflux (~80°C) ensures complete reaction without thermal decomposition .
Q. What structural modifications enhance biological activity or reduce off-target effects?
- Position 5 : Introducing methyl or trifluoromethyl groups improves metabolic stability .
- Position 3 : Substituting phenyl with 6-methoxypyridazine enhances target binding affinity (e.g., GnRH receptor antagonism) .
- Prodrug strategies : Cyclic phosphate esters (e.g., JNJ-54257099) improve bioavailability by enabling CYP3A4-dependent activation .
Q. How to design in vitro and in vivo evaluations for pharmacological potential?
- In vitro : Use primary human hepatocytes to assess metabolic activation and CYP inhibition . Pair with cell-based assays (e.g., HCV replicon systems) to measure IC₅₀ values .
- In vivo : Employ human hepatocyte chimeric mouse models for dose-dependent efficacy studies (e.g., HCV RNA reduction) . Monitor plasma pharmacokinetics and metabolite profiles.
Q. How can computational methods predict physicochemical and pharmacological properties?
- Molecular docking : Use X-ray-derived crystal structures (e.g., PDB entries) to model interactions with targets like HCV NS5B polymerase .
- ADMET prediction : Tools like SwissADME assess drug-likeness, while molecular dynamics simulations evaluate conformational stability in biological membranes .
Q. How to resolve contradictions in bioactivity data across structural analogs?
- Substituent analysis : Compare electronic (Hammett constants) and steric effects of substituents (e.g., 2-chlorophenyl vs. 2,6-difluorobenzyl) .
- Metabolic profiling : Identify active metabolites (e.g., triphosphate derivatives) using LC-MS/MS to explain discrepancies between in vitro and in vivo activity .
Q. What strategies confirm molecular conformation and regioselectivity?
- Single-crystal X-ray diffraction : Resolve envelope conformations in dihydropyrimidine rings and dihedral angles between aromatic groups .
- NOESY NMR : Detect through-space interactions to confirm regioselectivity in alkylation or condensation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
